1-(Azocan-1-yl)ethan-1-one
Overview
Description
1-(Azocan-1-yl)ethan-1-one, also known as 1-azacycloheptan-1-one or caprolactam oxide, is a cyclic organic compound with the molecular formula C6H9NO. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of 1-(Azocan-1-yl)ethan-1-one is not well understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. It has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
1-(Azocan-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
1-(Azocan-1-yl)ethan-1-one has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it has a relatively low toxicity compared to other organic compounds. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-(Azocan-1-yl)ethan-1-one. One direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to further investigate its mechanism of action and its effects on different enzymes and receptors in the body. Additionally, research can be done to optimize the synthesis method and improve the yield of the reaction.
Scientific Research Applications
1-(Azocan-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various pharmaceuticals such as anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.
properties
IUPAC Name |
1-(azocan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)10-7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKYUXRORVYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540544 | |
Record name | 1-(Azocan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)ethan-1-one | |
CAS RN |
99875-26-0 | |
Record name | 1-(Azocan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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